Tucaresol
Overview
Description
Synthesis Analysis
Tucaresol is synthesized from resorcinol or 2,6-dimethoxybenzaldehyde. Zacharie et al. (1997) developed two new procedures for preparing tucaresol, which are practical for scale-up and versatile for preparing analogues (Zacharie et al., 1997).
Molecular Structure Analysis
The molecular structure of tucaresol includes a benzaldehyde derivative designed to interact with hemoglobin. Its structure allows it to increase the oxygen affinity of hemoglobin, as noted in studies examining its pharmacokinetics and pharmacodynamics (Rolan et al., 1995).
Chemical Reactions and Properties
Tucaresol is known to form Schiff bases, which are crucial for its immunomodulatory properties. Schiff base formation occurs between specialized carbonyls and amines on cell surfaces, playing a key role in specific T-cell activation (Chen & Rhodes, 1996).
Physical Properties Analysis
While specific details about the physical properties of tucaresol, such as its melting point or solubility, are not extensively documented in the available literature, its synthesis and structural properties suggest it is a stable compound under normal conditions.
Chemical Properties Analysis
Tucaresol's chemical properties, especially its interaction with hemoglobin and immunomodulatory effects, are notable. It interacts stoichiometrically with hemoglobin, increasing oxygen affinity and potentially benefiting conditions like sickle cell anemia. Furthermore, it has been shown to modulate immune responses in various studies (Rolan et al., 1993).
Scientific Research Applications
Antisickling Agent in Sickle Cell Disease
Tucaresol, an orally administered antisickling agent, increases the oxygen affinity of hemoglobin, potentially benefiting those with sickle cell anemia. It modifies hemoglobin to a high-affinity form, and its acute increase in oxygen affinity is physiologically well-tolerated. This suggests its utility in managing sickle cell disease, although further evaluation is needed to identify a dosing regimen with a lower incidence of drug allergy (Rolan, Mercer, Wootton, & Posner, 1995).
Immunomodulatory Properties in HIV Infection
Tucaresol has shown potential as an adjuvant in treating HIV-1 infection. It enhances cytotoxic T cell responses and the production of type 1 cytokines. Studies revealed no significant changes in HIV-1 tropism over time with tucaresol administration, indicating its potential utility in HIV therapy without accelerating env V3 evolution (Bulgheroni, Bandera, Galli, Gori, & Rusconi, 2005).
Effect on Immune System
Tucaresol can act as an immunosuppressive agent. It was found to reduce specific lysis of tumor cells by mucin 1 stimulated human mononuclear cells and abolished the protective effect against breast cancer cell growth in certain mouse models. This suggests its potential use as an immunosuppressive drug (Wright, Rewers-Felkins, Chowdhury, Ahmed, Srivastava, & Lockwood-Cooke, 2014).
Enhancement of DNA-Based Immunization
Tucaresol has been used to enhance DNA-based vaccinations. Co-administration with plasmid DNA expressing viral or bacterial antigens significantly augments antigen-specific humoral and cellular immune responses. This suggests tucaresol's role in enhancing the efficacy of DNA-based immunizations (Charo, Sundbäck, Wasserman, Ciupitu, Mirzai, van der Zee, & Kiessling, 2002).
Potential in Vaccine Adjuvant Design
In the development of vaccines for hepatitis C virus, tucaresol-based adjuvants, including novel lipidated tucaresol analogues, have been explored. These adjuvants elicited higher antibody responses than tucaresol alone, laying the groundwork for future vaccine adjuvant design and development (Belz, Olson, Giang, Law, & Janda, 2020).
Safety And Hazards
properties
IUPAC Name |
4-[(2-formyl-3-hydroxyphenoxy)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-8-12-13(17)2-1-3-14(12)20-9-10-4-6-11(7-5-10)15(18)19/h1-8,17H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDONBRPTABQFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233247 | |
Record name | Tucaresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tucaresol | |
CAS RN |
84290-27-7 | |
Record name | Tucaresol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084290277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tucaresol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13027 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tucaresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TUCARESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH368G5B9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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